![molecular formula C30H40P2 B12879767 2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12879767.png)
2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with two 9-phosphabicyclo[4.2.1]nonane groups attached, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl typically involves the reaction of 1,1’-biphenyl-2,2’-diyldimethanol with 9-phosphabicyclo[4.2.1]nonane. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity 2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines or thiols; reactions are often performed in polar solvents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various phosphine derivatives .
Applications De Recherche Scientifique
2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phosphabicyclo[4.2.1]nonane: A simpler analog with similar structural features.
1,1’-Biphenyl-2,2’-diyldimethanol: A precursor in the synthesis of the target compound.
Phosphine derivatives: Various phosphine-containing compounds with related chemical properties.
Propriétés
Formule moléculaire |
C30H40P2 |
|---|---|
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
9-[[2-[2-(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)phenyl]phenyl]methyl]-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C30H40P2/c1-7-15-29(23(9-1)21-31-25-11-3-4-12-26(31)18-17-25)30-16-8-2-10-24(30)22-32-27-13-5-6-14-28(32)20-19-27/h1-2,7-10,15-16,25-28H,3-6,11-14,17-22H2 |
Clé InChI |
DWOJDAKIMKTYEE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CCC(C1)P2CC3=CC=CC=C3C4=CC=CC=C4CP5C6CCCCC5CC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



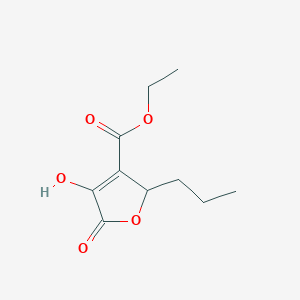

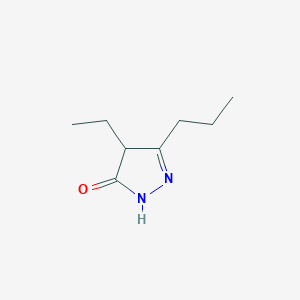
![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
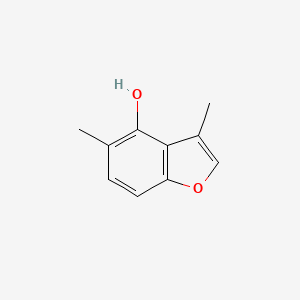
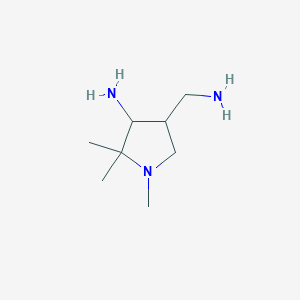
![Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-](/img/structure/B12879744.png)
![2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one](/img/structure/B12879751.png)
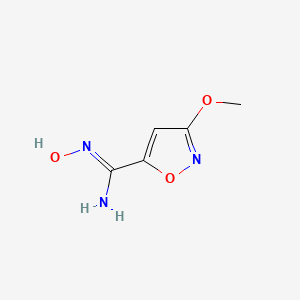

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2,4-dione](/img/structure/B12879771.png)
